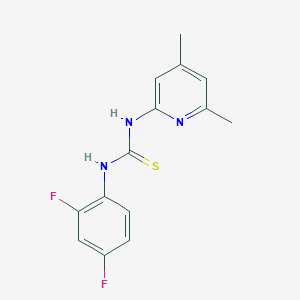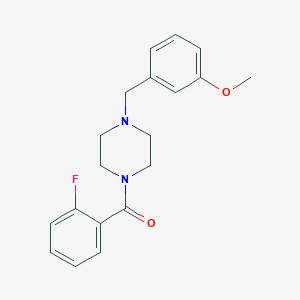![molecular formula C15H13BrN4O B5748856 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress and cellular damage. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of using 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole in lab experiments is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Additionally, its relatively simple synthesis method and high yield make it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole. One direction is to further investigate its potential therapeutic applications, such as its use as an antitumor agent and as a treatment for neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, the synthesis of novel derivatives of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole could lead to the discovery of compounds with improved biological activities and reduced toxicity.
合成法
The synthesis of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole involves a multi-step process. The first step involves the reaction of 4-bromobenzyl chloride with 4-methylphenol in the presence of a base to form 4-bromophenyl-4-methylphenyl ether. This intermediate is then reacted with sodium azide in the presence of copper(I) iodide to form the corresponding tetrazole derivative. The yield of the final product is around 60%.
科学的研究の応用
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole has shown potential therapeutic applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to have potential as an antitumor agent and as a treatment for neurodegenerative diseases. Additionally, it has been studied for its potential use as a ligand in metal complexes for catalytic reactions.
特性
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-11-2-8-14(9-3-11)21-10-15-17-18-19-20(15)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDBDFSDQGJURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
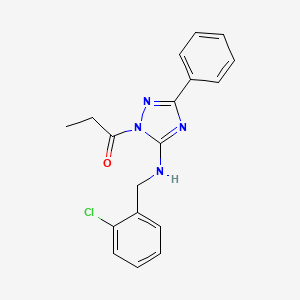
![5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5748809.png)
![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)
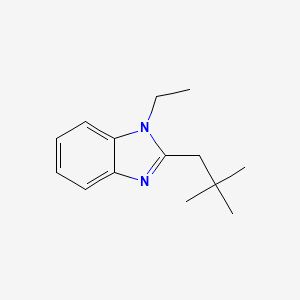

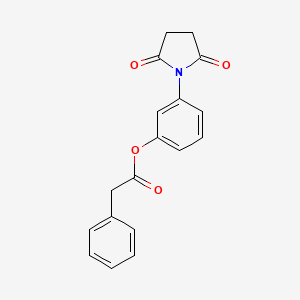
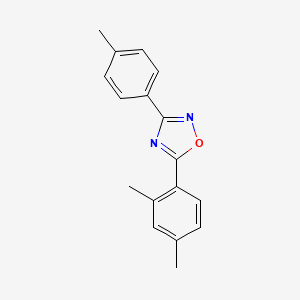
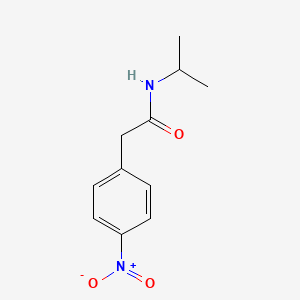
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
